molecular formula C17H15NO B1221379 1-(alpha-Aminobenzyl)-2-naphthol CAS No. 481-82-3

1-(alpha-Aminobenzyl)-2-naphthol

Cat. No.: B1221379
CAS No.: 481-82-3
M. Wt: 249.31 g/mol
InChI Key: PZMIGEOOGFFCNT-UHFFFAOYSA-N
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Description

1-(alpha-Aminobenzyl)-2-naphthol, widely known as the Betti base, is a privileged scaffold in modern organic and medicinal chemistry research. It is synthesized via a one-pot multicomponent Betti condensation of 2-naphthol, benzaldehyde, and ammonia, representing a valuable extension of the Mannich reaction . This compound serves as a critical precursor for synthesizing a diverse range of biologically active heterocycles, including naphthoxazines and other complex molecular architectures . Its robust synthetic utility is driven by the presence of both hydroxyl and amino functional groups, which allow for further strategic transformations and the creation of new carbon-carbon bonds . In medicinal chemistry, the Betti base structure is a recognized pharmacophore with a broad spectrum of investigated biological activities. Derivatives have shown significant promise as anticancer agents, with in vitro studies demonstrating cytotoxic and pro-apoptotic effects in pancreatic and colorectal cancer cell lines . Furthermore, these compounds exhibit potent antioxidant, anti-acetylcholinesterase (relevant for Alzheimer's disease research), and α-glucosidase inhibitory activity . The scaffold also shows potential in antimicrobial research, where certain derivatives display potent activity against multidrug-resistant bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus , as well as antifungal properties . Beyond its direct biological profile, this compound is a highly valuable chiral auxiliary and ligand in asymmetric synthesis. It has been successfully employed in the diastereoselective synthesis of enantiopure alpha-aminophosphonic acids, which are important analogues of natural amino acids . It also finds application in the development of novel ligands for metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, providing pathways for complex molecule construction under mild conditions . This unique combination of synthetic versatility and multifaceted biological relevance makes this compound an indispensable building block for drug discovery and development programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[amino(phenyl)methyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H15NO/c18-17(13-7-2-1-3-8-13)16-14-9-5-4-6-12(14)10-11-15(16)19/h1-11,17,19H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMIGEOOGFFCNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

481-82-3
Record name 1-(alpha-Aminobenzyl)-2-naphthol
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Record name 1-(.ALPHA.-AMINOBENZYL)-2-NAPHTHOL
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Stereoselective Synthesis and Enantioseparation of 1 Alpha Aminobenzyl 2 Naphthol

Strategies for Enantiopure Betti Base Synthesis

The preparation of enantiomerically pure 1-(alpha-aminobenzyl)-2-naphthol, a key building block in asymmetric synthesis, is primarily achieved through two main strategies: the resolution of a racemic mixture and direct asymmetric synthesis. nih.govrsc.org Chiral resolution separates the enantiomers of a pre-synthesized racemic Betti base, while asymmetric synthesis aims to selectively produce one enantiomer over the other from the outset of the reaction.

Chiral Resolution Techniques

Chiral resolution remains a widely practiced method for obtaining enantiopure Betti bases on a large scale. This approach involves the separation of a racemic mixture into its constituent enantiomers. Various techniques have been developed for this purpose, with diastereomeric salt formation and crystallization being the most common and effective method.

The principle behind diastereomeric salt formation lies in the reaction of a racemic mixture of the Betti base, which is basic, with a single enantiomer of a chiral acid. libretexts.org This reaction results in the formation of a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, including solubility, which allows for their separation by fractional crystallization. libretexts.org

One of the most commonly employed resolving agents for the Betti base is L-(+)-tartaric acid. researchgate.netscispace.com When a racemic mixture of this compound is treated with L-(+)-tartaric acid, two diastereomeric salts are formed: (R)-1-(alpha-aminobenzyl)-2-naphthol-L-tartrate and (S)-1-(alpha-aminobenzyl)-2-naphthol-L-tartrate. Due to their differential solubility in a given solvent, one of the diastereomeric salts will preferentially crystallize, allowing for its separation from the more soluble diastereomer which remains in the mother liquor. Subsequent treatment of the separated diastereomeric salts with a base regenerates the respective enantiomerically pure Betti base. An improved method for the enantioseparation of racemic 1-(α-aminobenzyl)-2-naphthols has been developed through the in-situ reaction of Betti base product mixtures with L-(+)-tartaric acid in a 1:1 ratio. researchgate.net

The efficiency of the resolution process is highly dependent on the choice of solvent and the crystallization conditions. Researchers have explored various solvents to optimize the separation of the diastereomeric salts, with the goal of maximizing the yield and enantiomeric excess of the desired enantiomer.

Resolving AgentRacemic BaseKey FeatureReference
L-(+)-Tartaric Acid1-(α-aminobenzyl)-2-naphtholForms diastereomeric salts with differing solubilities. researchgate.netscispace.com
(R)-(+)-BINOL and Boric Acid1-(α-N-butylaminobenzyl)-2-naphtholForms diastereomeric borate (B1201080) complexes. scispace.com
Dibenzoyl-L-(-)-tartaric acid(2-methoxynaphth-1-yl)benzylamineEffective for resolving related amino compounds. scispace.com

A key consideration in industrial applications is the cost-effectiveness and sustainability of the resolution process. Therefore, the choice of resolving agent and the potential for its recovery and reuse are of significant importance. L-(+)-tartaric acid is an attractive choice as it is a naturally occurring and relatively inexpensive chiral compound. scispace.com

More recently, innovative and recyclable resolving agents have been developed. For instance, (R)-1,1′-binaphthalene-2,2′-diyl sodium phosphate (B84403) has been successfully employed for the efficient resolution of Betti bases. nih.gov This method offers the advantage of recyclability of the resolving agent, making the process more economical and environmentally friendly. After the separation of the diastereomeric salts, the resolving agent can be recovered and reused in subsequent resolution cycles without a significant loss of efficiency. The development of such recyclable resolving agents represents a significant advancement in the sustainable synthesis of enantiopure Betti bases.

Asymmetric Induction in Betti-Type Reactions

One of the most straightforward methods for achieving asymmetric induction in the Betti reaction is to replace the ammonia (B1221849) or achiral amine typically used with an enantiomerically pure chiral amine. nih.govresearchgate.net This chiral amine acts as a chiral auxiliary, influencing the stereochemical outcome of the reaction.

For example, the three-component condensation of 2-naphthol (B1666908), an aldehyde, and an enantiopure amine, such as (S)-phenylethylamine, leads to the formation of a diastereomeric mixture of Betti base derivatives. nih.gov The inherent chirality of the amine directs the reaction to preferentially form one diastereomer over the other. The major diastereomer can then be isolated in pure form, and subsequent removal of the chiral auxiliary group yields the desired enantiomerically enriched this compound. The diastereoselectivity of these reactions can be quite high, with reports of major diastereomers being formed in 90-96% purity. nih.gov

Chiral AmineReactantsDiastereomeric ExcessReference
(S)-phenylethylamine2-naphthol, various aldehydes90-96% nih.gov
(R)- or (S)-1-arylethylamine2-naphthol, arylaldehydesNot specified rsc.org

The use of chiral catalysts in the Betti reaction represents a more elegant and atom-economical approach to asymmetric synthesis. researchgate.netmdpi.com A small amount of a chiral catalyst can generate a large quantity of the desired enantiomerically enriched product. Various chiral catalytic systems have been explored for the asymmetric Betti reaction.

For instance, dinuclear zinc complexes have been shown to effectively catalyze the asymmetric aza-Friedel–Crafts reaction of 2-naphthol with tosylimines, producing Betti base derivatives in good to excellent yields (76–95%) and high enantioselectivities (74–98% ee). rsc.org The chiral ligands associated with the metal center create a chiral pocket that directs the approach of the reactants, leading to the preferential formation of one enantiomer. The development of highly active and selective chiral catalysts is an ongoing area of research, with the aim of achieving near-perfect enantioselectivity under mild reaction conditions.

Diastereoselective Approaches in Synthesis of Derivatives

The synthesis of derivatives of 1-(α-aminobenzyl)-2-naphthol can be achieved with a high degree of stereocontrol through diastereoselective methods. One prominent approach involves the use of the chiral compound itself as a chiral auxiliary to direct the formation of new stereocenters. This strategy has been successfully employed in the synthesis of enantiopure α-aminophosphonic acids.

A notable diastereoselective synthesis involves the reaction of trialkyl phosphites with chiral imines derived from either (R)- or (S)-1-(α-aminobenzyl)-2-naphthol. nih.gov This reaction, conducted in the presence of trifluoroacetic acid in toluene (B28343) at room temperature, demonstrates high diastereoselectivity. nih.gov The resulting major diastereomer of the α-aminophosphonate can be readily separated from the minor diastereomer by crystallization. Subsequent acidic hydrolysis of the separated diastereomer yields the desired enantiopure α-aminophosphonic acid. nih.gov The relative configuration of the two chiral centers in the major diastereomer has been confirmed through single-crystal X-ray structure analysis. nih.gov

This method highlights the utility of 1-(α-aminobenzyl)-2-naphthol as a valuable chiral auxiliary, enabling the efficient and highly selective synthesis of optically active α-aminophosphonic acid derivatives. The ability to direct the stereochemical outcome of the reaction and the ease of separation of the resulting diastereomers make this a practical approach for accessing these important compounds in an enantiomerically pure form.

Analytical Methods for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of 1-(α-aminobenzyl)-2-naphthol and its derivatives is crucial for their application in asymmetric synthesis and other stereoselective processes. High-Performance Liquid Chromatography (HPLC) has emerged as a primary analytical tool for this purpose, offering reliable and efficient enantioseparation.

High-Performance Liquid Chromatography (HPLC) for Enantioseparation

The direct separation of the enantiomers of 1-(α-aminobenzyl)-2-naphthol and its analogs is frequently accomplished using chiral stationary phases (CSPs) in HPLC. nih.govresearchgate.net Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have proven to be highly effective.

A widely used CSP is cellulose-tris(3,5-dimethylphenylcarbamate), available under trade names such as Chiralcel OD-H. nih.govresearchgate.net Enantioseparation on this stationary phase is typically achieved in normal-phase mode, employing a mobile phase consisting of n-hexane, 2-propanol, and an amine modifier like diethylamine. nih.gov The composition of the mobile phase can be adjusted to optimize the resolution of the enantiomers. nih.gov This method has been successfully applied to a range of 1-(α-aminobenzyl)-2-naphthol analogs, demonstrating its versatility. researchgate.net

Another effective class of CSPs for this separation is based on β-cyclodextrin derivatives. For instance, a 3,5-dimethylphenylcarbamoylated β-cyclodextrin-based stationary phase (Cyclobond DMP) has been utilized with a mobile phase of n-hexane and an alcohol modifier. researchgate.net Optimization of the separation on this phase can be achieved by varying the combination of polar mobile phase additives, such as ethanol (B145695) and methanol. researchgate.net

The table below summarizes typical HPLC conditions used for the enantioseparation of 1-(α-aminobenzyl)-2-naphthol analogs.

Chiral Stationary PhaseMobile Phase CompositionAnalytes
Cellulose-tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H)n-hexane/2-propanol/diethylamine1-(α-aminobenzyl)-2-naphthol and its analogs
3,5-dimethylphenylcarbamoylated β-cyclodextrin (Cyclobond DMP)n-hexane/alcohol modifier (e.g., ethanol, methanol)1-(α-aminobenzyl)-2-naphthol and its analogs

Chiral Recognition Mechanisms in Chromatography

The separation of enantiomers on a chiral stationary phase is governed by the differential interactions between the enantiomers and the chiral selector of the CSP, leading to the formation of transient diastereomeric complexes. The stability of these complexes differs for each enantiomer, resulting in different retention times and, consequently, separation.

The structure of the analyte, including the nature and position of substituents on the aromatic rings, significantly influences the retention and selectivity of the separation. researchgate.net These structural variations affect the way each enantiomer fits into the chiral cavities or grooves of the CSP and the strength of the intermolecular interactions, thereby impacting the degree of enantiomeric discrimination.

Transformations and Derivatization of 1 Alpha Aminobenzyl 2 Naphthol

Synthesis of Novel Heterocyclic Systems

The bifunctional nature of 1-(alpha-aminobenzyl)-2-naphthol makes it an ideal precursor for the construction of complex heterocyclic structures through condensation and ring-closure reactions.

A primary transformation of this compound involves its reaction with aldehydes to form naphthoxazine derivatives. Specifically, condensation with various aromatic aldehydes leads to the synthesis of 1,3-diaryl-2,3-dihydro-1H-naphth[1,2-e] ontosight.aiCurrent time information in Bangalore, IN.oxazines. researchgate.netresearchgate.net For instance, reacting 6-brominated Betti base derivatives with substituted aryl or heteroarylaldehydes yields the corresponding 8-bromo-1,3-diaryl-2,3-dihydro-1H-naphth[1,2-e] ontosight.aiCurrent time information in Bangalore, IN.oxazine (B8389632) derivatives. researchgate.net These reactions typically proceed via the formation of an intermediate which then undergoes intramolecular cyclization.

In solution, these naphthoxazine derivatives can exist in equilibrium with their open-chain tautomeric forms. researchgate.netresearchgate.net The position of this equilibrium is influenced by the electronic effects of the substituents on the aryl groups. researchgate.net Furthermore, novel naphthoxazines bearing a sulfonamide moiety have been synthesized by reacting 1-(amino(aryl)methyl)naphthalen-2-ol with dimethyl arylsulfonylcarbonimidodithioates in an environmentally friendly ethanol-water medium. doi.org

Reactant 1 (Betti Base Derivative)Reactant 2 (Aldehyde/Other)Resulting HeterocycleNotesReference
This compound analogueSubstituted Benzaldehydes1,3-Diaryl-2,3-dihydro-1H-naphth[1,2-e] ontosight.aiCurrent time information in Bangalore, IN.oxazinesForms a three-component tautomeric mixture in solution. researchgate.net
6-Bromo-1-(aminobenzyl)naphthalen-2-olAryl/Heteroaldehydes8-Bromo-1,3-diaryl-2,3-dihydro-1H-naphth[1,2-e] ontosight.aiCurrent time information in Bangalore, IN.oxazinesSynthesized via ring-closure reaction. researchgate.net
1-(Amino(aryl)methyl)naphthalen-2-ol hydrochlorideDimethyl arylsulfonylcarbonimidodithioate(E)-N-(1-aryl-1H-naphtho[1,2-e] ontosight.aiCurrent time information in Bangalore, IN.oxazin-3(2H)-ylidene)benzenesulfonamideA five-step synthesis leading to novel sulfonamide-bearing naphthoxazines. doi.org

The synthesis of naphthoxazines is a key example of forming polycyclic systems from this compound. The fundamental reaction involves the condensation of the amine and hydroxyl groups with a suitable electrophile, such as an aldehyde or its equivalent, to forge a new heterocyclic ring onto the naphthalene (B1677914) framework. researchgate.net For example, the ring closure of aminophenanthrols, which are structural analogues, with aqueous formaldehyde (B43269) demonstrates a common strategy to create such fused systems. researchgate.net These reactions underscore the utility of Betti bases as platforms for creating structurally complex molecules through intramolecular cyclization pathways. The resulting polycyclic compounds, like the naphthoxazines, are not only of academic interest but are also explored for their biological activities. researchgate.net

Functionalization at Amine and Hydroxyl Groups

The reactivity of the amine and hydroxyl moieties allows for selective modifications, such as alkylation and other substitutions, to fine-tune the properties of the molecule.

The primary amine group in this compound is amenable to various substitution reactions. Optically active N-benzyl and N,N-dimethyl derivatives have been successfully prepared. researchgate.net The N,N-dimethyl derivative was synthesized in its racemic form through a Betti reaction and subsequently resolved into its separate enantiomers. researchgate.net N-alkylation is a key step in creating tertiary aminophenols and is widely used in the synthesis of bioactive molecules. researchgate.net The process can be achieved using alkyl halides. For example, the N-alkylation of a related tetrazole derivative with benzyl (B1604629) bromide was carried out in the presence of a base like potassium carbonate. mdpi.com Such reactions can sometimes lead to a mixture of regioisomers, requiring careful control of reaction conditions. mdpi.com

The phenolic hydroxyl group can also be targeted for functionalization. The O-methyl derivative of this compound has been synthesized and resolved from its racemic form. researchgate.net The selectivity between N- and O-alkylation is a critical aspect in the derivatization of ambident nucleophiles like Betti bases. nih.gov Factors influencing this selectivity include the nature of the alkylating agent, the solvent, and the counter-ion. For instance, in related pyridone systems, alkylation of an alkali salt in DMF predominantly occurs at the nitrogen atom, whereas using a silver salt in benzene (B151609) favors O-alkylation. nih.gov In some cases, steric hindrance from a bulky alkylating agent can lead to exclusive O-alkylation. nih.gov

Functional GroupReaction TypeExample DerivativeSynthetic NoteReference
AmineN-AlkylationN-Benzyl derivativePrepared from optically active Betti base. researchgate.net
AmineN-AlkylationN,N-Dimethyl derivativePrepared as a racemate and then resolved. researchgate.net
HydroxylO-AlkylationO-Methyl derivativePrepared as a racemate and then resolved. researchgate.net

Generation of Advanced Synthetic Building Blocks

The derivatization of this compound is not merely for creating analogues but also for producing advanced synthetic intermediates. These derivatives serve as valuable building blocks for more complex molecular architectures. mdpi.com

For example, amidoalkyl naphthols, which are closely related to and can be converted into Betti bases, are precursors for other important bioactive molecules. mdpi.com The functionalized Betti base itself can act as a chiral auxiliary. Chiral imines derived from (R)- or (S)-1-(alpha-aminobenzyl)-2-naphthol react with trialkyl phosphites in a diastereoselective manner to produce α-aminophosphonates. nih.gov After separation of the diastereomers, the chiral auxiliary can be cleaved to yield enantiopure α-aminophosphonic acids, which are significant for their biological activities. nih.gov This demonstrates how transformations of this compound generate crucial intermediates for the asymmetric synthesis of other valuable compounds. nih.gov

Multicomponent Reactions Involving Betti Base Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the initial components. mdpi.com These reactions are prized in organic synthesis for their atom economy, procedural simplicity, and ability to rapidly generate complex molecular structures from simple starting materials. mdpi.com Derivatives of this compound, commonly known as the Betti base, are valuable substrates in MCRs due to their inherent functional groups—a hydroxyl group, an amino group, and an aromatic scaffold—which can participate in a variety of chemical transformations to build diverse heterocyclic systems. rsc.orgnih.gov

Synthesis of Poly-substituted Quinolines

The Friedländer annulation is a classic and straightforward method for synthesizing poly-substituted quinolines. researchgate.net This reaction typically involves the condensation and subsequent cyclodehydration of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. Betti base derivatives can be ingeniously employed in variations of this synthesis.

In a notable application, Betti base derivatives serve as precursors to the required 2-aminoaryl ketone. The synthesis involves multiple steps where the Betti base is first transformed, and the resulting intermediate participates in a cyclocondensation reaction. For instance, a 2-aminoaryl ketone can react with a ketone possessing an alpha-methylene group under various catalytic conditions (acid, base, Lewis acids, or ionic liquids) to yield the quinoline (B57606) core. researchgate.net The process benefits from its convergence, allowing for the assembly of complex quinoline structures.

Table 1: Representative Multicomponent Synthesis of Quinolines via Friedländer Annulation

Reactant A (Amino Component)Reactant B (Carbonyl Component)Catalyst/ConditionsProduct TypeYieldReference
2-Aminoaryl Aldehyde/KetoneKetone with α-methylene groupAcid, Base, or Lewis AcidPoly-substituted QuinolineHigh researchgate.net
ortho-Aminoaryl Aldehydeα-Methylene KetoneSolvent-free, CatalystSubstituted QuinolineHigh researchgate.net

Synthesis of 2-Amino-4,6-diaryl-nicotinonitriles

Derivatives of 2-amino-4,6-diaryl-nicotinonitrile represent a class of nitrogen-containing heterocycles synthesized through four-component reactions. These one-pot syntheses are noted for their efficiency and environmental friendliness, often proceeding under solvent-free conditions or in green solvents like water. researchgate.netmdpi.comresearchgate.net

The general reaction involves the condensation of an aromatic aldehyde, an acetophenone (B1666503) derivative, malononitrile, and ammonium (B1175870) acetate. researchgate.net The process typically proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization to yield the final nicotinonitrile product. nih.gov Various catalysts, including nanostructured solid acids, have been developed to facilitate this transformation, often enabling short reaction times and high yields. researchgate.net The use of microwave irradiation can further accelerate the reaction. researchgate.net

Table 2: Four-Component Synthesis of 2-Amino-4,6-diaryl-nicotinonitriles

AldehydeKetoneActive Methylene (B1212753) CompoundNitrogen SourceCatalyst/ConditionsProductYieldReference
Aromatic AldehydesAcetophenone DerivativesMalononitrileAmmonium AcetateCoFe2O4@SiO2-SO3H, Microwave, Solvent-free2-Amino-4,6-diarylnicotinonitrileHigh researchgate.net
AldehydesKetonesMalononitrileAmmonium AcetateYtterbium perfluorooctanoate [Yb(PFO)3]2-Amino-3-cyanopyridine derivativesHigh researchgate.net
Aromatic AldehydesAcetophenone DerivativesMalononitrileAmmonium AcetateUltrasound, Water2-Amino-4,6-diphenylnicotinonitrilesGood mdpi.com

Synthesis of Dihydropyrimidinones (Biginelli Reaction)

The Biginelli reaction is a well-established multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thione analogs. mdpi.comresearchgate.net These compounds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities. semanticscholar.org The classical Biginelli reaction involves the acid-catalyzed, one-pot condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. mdpi.comjmchemsci.com

While Betti base derivatives are not direct components in the classical Biginelli synthesis, the principles of multicomponent reactions that underpin the Betti reaction are shared with the Biginelli reaction. Both reaction types demonstrate the power of MCRs to create complex heterocyclic scaffolds. jmchemsci.comresearchgate.net The Biginelli reaction has been optimized using various catalysts, including Brønsted and Lewis acids, and under different conditions, such as solvent-free systems, to improve yields and reaction times. mdpi.comresearchgate.net The mechanism is believed to proceed through the formation of an iminium intermediate, which then reacts with the β-ketoester and subsequently cyclizes with urea. jmchemsci.com

Table 3: The Biginelli Three-Component Reaction for Dihydropyrimidinones

Aldehyde ComponentActive Methylene ComponentUrea ComponentCatalyst/ConditionsProduct TypeYieldReference
AldehydeEthyl AcetoacetateUreaH2SO4, 80°C, pH 5Dihydropyrimidinone (DHPM)up to 91.9% jmchemsci.com
Aldehydeβ-KetoesterUreaSilicotungstic acid on Amberlyst-15, NeatDihydropyrimidinone (DHPM)High mdpi.com
Aromatic AldehydeDicarbonyl CompoundUrea/ThioureaMono-ammonium phosphate (B84403), Solvent-freeDihydropyrimidinone (DHPM)up to 98% researchgate.net
Aldehydeβ-Keto EsterUrea/Thioureat-BuOK, Solvent-freeDihydropyrimidinone/thioneGood to Excellent researchgate.net

Applications of 1 Alpha Aminobenzyl 2 Naphthol in Asymmetric Catalysis

Role as Chiral Ligands in Metal-Catalyzed Reactionsbenthamdirect.comresearchgate.nettandfonline.comresearchgate.netresearchgate.net

Enantiopure derivatives of 1-(alpha-aminobenzyl)-2-naphthol serve as effective chiral ligands in a range of asymmetric transformations. benthamdirect.com These compounds, which can be readily synthesized, have demonstrated their utility in creating chiral environments around metal catalysts, thereby inducing high levels of enantioselectivity in the products. A new family of chiral ligands, (S)-1-(α-cycloaminobenzyl)-2-naphthols, has been developed through a selective direct N,N-alkylation of the chiral Betti base. researchgate.net

Palladium-Catalyzed Transformations (e.g., Mizoroki–Heck Reaction)researchgate.netresearchgate.net

1-(alpha-Aminobenzyl)-2-naphthols have been successfully employed as air-stable, phosphine-free ligands in palladium-catalyzed Mizoroki-Heck reactions. tandfonline.comtandfonline.com This reaction is a crucial method for carbon-carbon bond formation. researchgate.net The use of these ligands leads to high turnover numbers for reactions involving aryl bromides and iodides, although aryl chlorides are not suitable substrates under these conditions. tandfonline.comtandfonline.com The efficiency of these ligands highlights a valuable alternative to traditional phosphine-based ligands, which can be sensitive to air and moisture. tandfonline.com

The Mizoroki-Heck reaction is a cornerstone of palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex organic molecules with high stereocontrol. researchgate.net Recent advancements have even explored excited-state palladium catalysis for novel variations of this reaction, such as the 1,2-radical migratory Mizoroki-Heck reaction for the C2-alkenylation of carbohydrates. nih.gov

Copper-Catalyzed Reactionsbohrium.com

While the direct application of this compound in copper-catalyzed reactions is an area of ongoing research, related chiral amino alcohol-derived Schiff base ligands have shown significant promise. For instance, a dinuclear copper complex with a chiral linker has been demonstrated to be a highly efficient catalyst for the Friedel-Crafts alkylation of 1-naphthol, achieving excellent enantioselectivities (up to 99% ee) and very good yields (up to 98%). researchgate.net This suggests the potential for developing copper catalysts incorporating the this compound scaffold for various asymmetric transformations. Copper catalysis is also instrumental in the synthesis of α-aminonaphthalenes and α-amino carbonyl compounds through various coupling and amination reactions. researchgate.netprinceton.edu

Other Transition Metal Catalysisresearchgate.net

The versatility of this compound and its derivatives extends beyond palladium and copper catalysis. These compounds have been recognized for their potential as chiral ligands in a broader range of asymmetric syntheses. researchgate.net For example, a zinc transition metal complex supported on mesoporous silica (B1680970) has been developed as a recyclable and thermally stable heterogeneous nanocatalyst for C-C bond formation. bohrium.com This indicates the adaptability of the Betti base scaffold to different transition metals, opening avenues for its application in various catalytic systems.

Use as Chiral Auxiliaries in Diastereoselective Processesresearchgate.net

Chiral auxiliaries are instrumental in asymmetric synthesis, offering a reliable method to control the stereochemistry of reactions. researchgate.net this compound has proven to be an effective chiral auxiliary in several diastereoselective processes, where it is temporarily incorporated into a substrate to direct the stereochemical course of a reaction before being cleaved to yield the desired enantiomerically enriched product.

Asymmetric Synthesis of α-Aminophosphonic Acids

A significant application of this compound is as a chiral auxiliary in the diastereoselective synthesis of α-aminophosphonic acids. nih.gov These compounds are important structural analogues of α-amino acids with a wide range of biological activities. mdpi.comnih.gov The synthesis involves the reaction of trialkyl phosphites with chiral imines derived from either (R)- or (S)-1-(alpha-aminobenzyl)-2-naphthol in the presence of trifluoroacetic acid. nih.gov This reaction proceeds with high diastereoselectivity, and the major diastereomer can often be isolated through crystallization. nih.gov Subsequent cleavage of the auxiliary affords the enantiopure α-aminophosphonic acids. nih.gov The relative configuration of the chiral centers in the major diastereomer has been confirmed by single-crystal X-ray analysis. nih.gov

Reactant 1Reactant 2Catalyst/AuxiliaryProductKey FindingReference
Trialkyl phosphiteChiral imine(R)- or (S)-1-(alpha-Aminobenzyl)-2-naphtholα-AminophosphonateHigh diastereoselectivity, major diastereomer separable by crystallization. nih.gov

Enantioselective Additions (e.g., Diethylzinc (B1219324) to Aldehydes)nih.govrsc.org

Chiral amino alcohols derived from or related to this compound have been utilized as catalysts in the enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes. nih.gov This reaction is a fundamental method for the formation of chiral secondary alcohols. The presence of the chiral ligand accelerates the reaction and controls the stereochemical outcome, leading to the formation of the corresponding 1-phenylpropanol in good enantiomeric purity. nih.gov The design and synthesis of binaphthyl-based chiral ligands have been evaluated for this purpose, achieving high isolated yields and excellent enantiomeric excesses. rsc.org

Reactant 1Reactant 2Ligand/CatalystProductEnantiomeric Excess (ee)Reference
DiethylzincAromatic AldehydesChiral aminonaphthol derivatives1-PhenylpropanolGood nih.gov
DiethylzincAromatic AldehydesBinaphthyl-based chiral ligandsOptically active secondary alcoholsUp to 98% rsc.org

Organocatalytic Applications

While often utilized as a chiral ligand for metallic catalysts, this compound and its derivatives have also demonstrated utility as true organocatalysts, where the molecule itself, without a metal center, facilitates a chemical transformation. The presence of both a Brønsted acid (the phenolic hydroxyl group) and a Lewis base (the amino group) within the same molecule allows for bifunctional catalysis, a powerful strategy in organocatalysis.

One notable example of the organocatalytic application of a Betti base derivative is in the hetero-Diels-Alder reaction. Researchers have synthesized chiral sulfonamide organocatalysts derived from (S)-Betti base. These catalysts have been successfully employed in the reaction between Danishefsky's diene and ethyl glyoxylate (B1226380) to produce 2,3-dihydropyran-4-ones, which are valuable heterocyclic building blocks. The sulfonamide catalyst, used in a 30 mol% loading, effectively catalyzed the reaction, affording the product in moderate to good yields. nih.gov

The proposed mechanism for this type of organocatalysis often involves the dual activation of the reactants. The acidic phenolic proton of the Betti base derivative can activate the electrophile, while the basic nitrogen atom can interact with the nucleophile, thereby organizing the transition state and inducing stereoselectivity. This bifunctional nature is key to their effectiveness as organocatalysts.

CatalystReactionSubstratesProduct YieldEnantiomeric Excess (ee)Reference
(S)-Betti base-derived sulfonamideHetero-Diels-AlderDanishefsky's diene, Ethyl glyoxylate20-86%Not Reported nih.gov

Design and Optimization of Novel Chiral Ligands and Catalysts

The modular nature of the Betti reaction, which is used to synthesize this compound and its analogues, allows for extensive structural modifications. This has made the Betti base a popular and versatile scaffold for the design and optimization of novel chiral ligands and catalysts for a wide array of asymmetric transformations. rsc.orgrsc.orgnih.gov By systematically altering the substituents on the aromatic rings of the aldehyde and amine components, as well as by modifying the amino and hydroxyl functionalities, researchers can fine-tune the steric and electronic properties of the resulting ligand to achieve high levels of stereocontrol in catalytic reactions.

A significant area of research has been the development of N-substituted Betti base derivatives. For instance, the synthesis of sulfonamide derivatives from the parent Betti base has yielded effective organocatalysts. nih.gov Furthermore, chiral imines derived from (R)- or (S)-1-(alpha-aminobenzyl)-2-naphthol have been utilized as chiral auxiliaries in the diastereoselective synthesis of α-aminophosphonates. nih.gov In this approach, the chirality of the Betti base directs the addition of trialkyl phosphites to the imine, leading to the formation of the desired product with high diastereoselectivity.

The functional groups of the Betti base also offer numerous possibilities for ring closure, leading to the formation of rigid and conformationally constrained ligand systems, such as naphthoxazines. rsc.org These rigid structures can provide a well-defined chiral environment around a metal center, enhancing enantioselectivity in catalytic reactions.

The design of novel ligands also extends to the synthesis of bis-Betti bases, where two Betti base units are linked together. These bidentate or potentially tetradentate ligands can form stable complexes with metal ions and have shown promise in various asymmetric catalytic reactions. The ease of synthesis and the potential for creating a diverse library of ligands with tunable properties ensure that this compound will remain a valuable building block in the field of asymmetric catalysis. nih.govnih.gov

Parent CompoundModificationResulting Compound/Ligand TypeApplicationOutcomeReference
(S)-Betti baseReaction with sulfonyl chloridesSulfonamide organocatalystsHetero-Diels-Alder reactionProduct yields of 20-86% nih.gov
(R)- or (S)-1-(alpha-Aminobenzyl)-2-naphtholFormation of chiral iminesChiral auxiliariesDiastereoselective synthesis of α-aminophosphonatesHigh diastereoselectivity nih.gov
Betti base derivativesRing closure reactionsNaphthoxazinesChiral ligandsFormation of rigid ligand systems rsc.org

Q & A

Q. What are the common synthetic routes for 1-(α-aminobenzyl)-2-naphthol, and how do reaction conditions influence yield?

The compound is typically synthesized via the Betti reaction, involving a three-component condensation of 2-naphthol, benzaldehyde (or substituted aldehydes), and ammonia or ammonium salts (e.g., ammonium carbamate). Reaction efficiency depends on:

  • Ammonia source : Solid ammonia sources (e.g., ammonium carbamate) improve safety and control in exothermic reactions .
  • Solvent and temperature : Methanol at 60°C facilitates naphthoxazine intermediate formation, followed by acidic hydrolysis to yield the target compound .
  • Substituent effects : Electron-donating groups on aldehydes (e.g., 4-methoxybenzaldehyde) enhance reaction rates compared to electron-withdrawing groups .

Q. What analytical techniques are used to confirm the structure and purity of 1-(α-aminobenzyl)-2-naphthol?

Key methods include:

  • HPLC with chiral stationary phases (CSPs) : IP-CF6 CSP resolves enantiomers using mobile phases like n-heptane/IPA/TFA (75:25:0.1 v/v/v), achieving baseline separation (α = 1.12–1.89) .
  • NMR spectroscopy : 13C^{13}\text{C} NMR identifies tautomeric equilibria (azo/hydrazone forms) via chemical shifts at ~160–170 ppm for carbonyl or imine groups .
  • X-ray crystallography : Confirms intramolecular hydrogen bonding and planar geometries in solid-state structures .

Q. How is 1-(α-aminobenzyl)-2-naphthol utilized as a chiral auxiliary in asymmetric synthesis?

The compound’s stereogenic center enables enantioselective synthesis of aminophosphonic acids. For example:

  • Coordination with metal catalysts : It forms chelates with transition metals (e.g., Zn²⁺), directing nucleophilic additions to prochiral carbonyl groups .
  • Resolution of racemates : Chiral HPLC (e.g., β-cyclodextrin CSPs) separates diastereomers post-synthesis .

Advanced Research Questions

Q. What challenges arise in the enantiomeric separation of 1-(α-aminobenzyl)-2-naphthol derivatives, and how are they mitigated?

Challenges include:

  • Low resolution (Rₛ) : Bulky substituents (e.g., 4-bromophenyl) reduce separation efficiency due to steric hindrance. Optimizing mobile phase polarity (e.g., n-heptane/EtOH/TFA 90:10:0.1 v/v/v) improves Rₛ values by 20–30% .
  • Temperature sensitivity : Column temperatures <25°C enhance enantioselectivity by stabilizing CSP-analyte interactions .
  • Co-elution of regioisomers : Use of orthogonal methods (e.g., supercritical fluid chromatography with Chiralpak IA) resolves co-eluting peaks .

Q. How do substituents on the aromatic ring affect the compound’s reactivity and applications in heterocyclic synthesis?

Substituents influence:

  • Multicomponent reactions : 4-Nitro groups enable nitro-to-amine reductions for synthesizing polycyclic amines, though Pd/C hydrogenation may degrade naphthoxazine intermediates. Alternative Fe/HCl reduction preserves scaffold integrity .
  • Nonlinear optical properties : Electron-withdrawing groups (e.g., –NO₂) enhance third-order nonlinear susceptibility (χ³ ~10⁻¹² esu) in thin films, studied via Z-scan techniques .

Q. What mechanistic insights explain failed synthetic attempts for heterocyclic derivatives of 1-(α-aminobenzyl)-2-naphthol?

Key issues include:

  • Intermediate instability : Acidic hydrolysis of naphthoxazines may protonate amine groups, leading to decomposition. Protective groups (e.g., benzyl carbamate) stabilize intermediates .
  • Side reactions : Dialdehyde condensations yield flexible heterocycles (e.g., VII and VIII in Scheme 1), requiring conformational analysis via NOESY NMR to validate structures .

Methodological Considerations

Q. What strategies optimize the synthesis of 1-amidoalkyl-2-naphthol derivatives from 1-(α-aminobenzyl)-2-naphthol?

  • Catalyst selection : Ba₃(PO₄)₂ nanopowders (80 nm crystallites) achieve >90% yield in three-component reactions (aldehyde + 2-naphthol + amide) via Brønsted acid activation .
  • Solvent-free conditions : Microwave-assisted reactions reduce reaction times from 12 hours to 30 minutes .

Q. How can researchers resolve contradictions in reported tautomeric equilibria of azo/hydrazone forms?

Discrepancies arise from solvent polarity and temperature:

  • Solid-state 13C^{13}\text{C} NMR : Confirms fast proton exchange between tautomers, with hydrazone forms dominating in polar solvents (e.g., DMSO) .
  • UV-Vis spectroscopy : Absorbance at 460–470 nm (azo form) vs. 520–540 nm (hydrazone) quantifies equilibria in micellar solutions .

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